(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
The compound (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that features both indole and triazolopyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the construction of the triazolopyrazine ring system.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Triazolopyrazine Synthesis: The triazolopyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used to study the interactions of indole and triazolopyrazine derivatives with biological targets, providing insights into their mechanisms of action and potential therapeutic uses.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology, where indole derivatives have shown promise as therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.
Mechanism of Action
The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazolopyrazine ring can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Triazolopyrazine derivatives: Used in various pharmaceutical applications.
Uniqueness
The combination of the indole and triazolopyrazine moieties in a single molecule provides a unique structural framework that can interact with multiple biological targets, offering potential advantages in terms of efficacy and selectivity compared to other compounds with only one of these moieties.
Properties
Molecular Formula |
C17H16F3N5O2 |
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Molecular Weight |
379.34 g/mol |
IUPAC Name |
(5-methoxy-3-methyl-1H-indol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C17H16F3N5O2/c1-9-11-7-10(27-2)3-4-12(11)21-14(9)15(26)24-5-6-25-13(8-24)22-23-16(25)17(18,19)20/h3-4,7,21H,5-6,8H2,1-2H3 |
InChI Key |
OULIOVZKLZFEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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